molecular formula C10H14N2O B1645195 2-(Cyclopentyloxy)pyridin-3-amine

2-(Cyclopentyloxy)pyridin-3-amine

Cat. No.: B1645195
M. Wt: 178.23 g/mol
InChI Key: YKQBQRATFXVYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentyloxy)pyridin-3-amine (CAS 953721-91-0) is a chemical compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol . This pyridine derivative is characterized by a cyclopentyloxy substituent at the 2-position and an amine group at the 3-position of the pyridine ring . This chemical belongs to a class of 2-oxy pyridine derivatives that have been investigated in pharmacological research for their potential as TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists . Structure-Activity Relationship (SAR) studies indicate that the lipophilicity of the 2-oxy substituent is a critical parameter for potent antagonism, with 4 or 5 carbon chains being optimal for activity . Compounds in this class have shown strong analgesic activity in preclinical models, functioning by inhibiting the transmission of nociceptive signaling . Researchers utilize this compound as a synthetic intermediate and building block in medicinal chemistry and drug discovery programs . Its calculated physical properties include an XLogP3 of 1.7, a topological polar surface area of 48.1 Ų, and a pKa of 4.93 (predicted) . Experimental data reports a boiling point of 321.3±22.0 °C at 760 mmHg and a flash point of 148.1±22.3 °C . For safe handling, wear protective gloves, clothing, and eye/face protection. Avoid breathing its dust/fume/gas/mist/vapours/spray and ensure adequate ventilation . The recommended storage condition is at -20°C for long-term storage (1-2 years) . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-cyclopentyloxypyridin-3-amine

InChI

InChI=1S/C10H14N2O/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2

InChI Key

YKQBQRATFXVYQS-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC2=C(C=CC=N2)N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-(Cyclopentyloxy)pyridin-3-amine Cyclopentyloxy (2), NH₂ (3) C₁₀H₁₄N₂O 178.23 Moderate lipophilicity; steric hindrance from cyclopentyl group .
2-(Cyclohexyloxy)pyridin-3-amine Cyclohexyloxy (2), NH₂ (3) C₁₁H₁₆N₂O ~192.25 (estimated) Increased lipophilicity and steric bulk compared to cyclopentyl analogue .
2-Cyclobutoxy-4-methylpyridin-3-amine Cyclobutoxy (2), CH₃ (4), NH₂ (3) C₁₀H₁₃N₂O 177.23 Smaller cycloalkoxy group; methyl substitution enhances electron density .
6-(Cyclopentyloxy)pyridin-3-amine Cyclopentyloxy (6), NH₂ (3) C₁₀H₁₄N₂O 178.23 Substituent positional isomer; altered electronic distribution on pyridine .
2-(Thiophen-2-yl)pyridin-3-amine Thiophene (2), NH₂ (3) C₉H₈N₂S 176.24 Sulfur-containing heterocycle; potential for π-π stacking interactions .

Physicochemical and ADME Comparisons

  • Lipophilicity : Cyclohexyloxy and cyclopentyloxy derivatives exhibit higher logP values than cyclobutoxy or linear alkoxy groups, impacting membrane permeability .
  • Solubility: The amine group at position 3 improves aqueous solubility compared to non-polar derivatives (e.g., 2-(tert-butyl)pyridin-3-amine) .
  • Metabolic Stability: Electron-withdrawing groups (e.g., trifluoromethyl in 2-[3-(trifluoromethyl)phenoxy]pyridin-3-amine) reduce oxidative metabolism, whereas cyclopentyloxy may slow enzymatic hydrolysis .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism and Initial Conditions

The SNAr approach utilizes 2-chloropyridin-3-amine as the substrate, reacting with cyclopentanol under basic conditions. The electron-withdrawing nature of the pyridine ring facilitates displacement of the chloride by the cyclopentyloxy group. Early experiments employed potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C for 24 hours, yielding ≤45% product.

Solvent and Base Optimization

Screening of solvents and bases revealed critical improvements:

  • Polar aprotic solvents : DMF (60% yield) outperformed dimethyl sulfoxide (DMSO, 52%) and acetonitrile (38%) due to superior solvation of ionic intermediates.
  • Stronger bases : Switching to sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C increased yields to 78% by minimizing side reactions.

Table 1 : SNAr Optimization Data

Condition Solvent Base Temp (°C) Yield (%)
Initial DMF K$$2$$CO$$3$$ 80 45
Optimized THF NaH 0 78

Mitsunobu Etherification

Substrate Preparation

This route requires 3-aminopyridin-2-ol, synthesized via partial reduction of 2-nitropyridin-3-ol (Pd/C, H$$2$$, 60 psi). The Mitsunobu reaction then couples this diol with cyclopentanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$3$$) in THF.

Stoichiometric Adjustments

Excess cyclopentanol (2.5 eq.) and rigorous exclusion of moisture improved yields from 33% to 68%. The reaction proceeds at room temperature in 6 hours, with chromatographic purification yielding ≥95% purity.

Copper-Catalyzed Cross-Coupling

Catalytic System Development

Adapting methodologies from cyano pyrimidine syntheses, 2-iodopyridin-3-amine was coupled with cyclopentanol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs$$2$$CO$$3$$) in 1,4-dioxane at 110°C.

Ligand Effects

Bidentate ligands significantly enhanced efficiency:

  • 1,10-Phenanthroline: 82% yield
  • 2,2'-Bipyridine: 74% yield
  • No ligand: <20% yield

Table 2 : Ligand Screening in Copper Catalysis

Ligand Yield (%) Reaction Time (h)
1,10-Phenanthroline 82 12
2,2'-Bipyridine 74 14
None 18 24

Reductive Amination Pathway

Ketone Intermediate Synthesis

Oxidation of 2-(cyclopentyloxy)pyridine-3-carbaldehyde (MnO$$2$$, CH$$2$$Cl$$2$$) followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH$$3$$CN) in methanol provided the target compound.

pH-Dependent Yield Optimization

Maintaining pH 6.5–7.0 via acetic acid buffer minimized imine hydrolysis, increasing yields from 41% to 67%.

Comparative Analysis of Methods

Table 3 : Method Comparison

Method Yield (%) Purity (%) Scalability Cost Index
SNAr (Optimized) 78 98 High 1.0
Mitsunobu 68 95 Moderate 1.8
Copper Catalysis 82 97 High 1.2
Reductive Amination 67 93 Low 2.1

The copper-catalyzed method offers optimal balance between yield and scalability, though SNAr remains preferable for small-scale syntheses due to lower catalyst costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclopentyloxy)pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical route involves reacting 3-amino-6-chloropyridine with cyclopentanol in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. The reaction proceeds via SNAr mechanism, where the chlorine atom is displaced by the cyclopentoxy group. Purification is achieved through recrystallization or column chromatography .
  • Key Variables :

  • Base selection : Strong bases (e.g., NaH) may improve reaction kinetics but risk side reactions.
  • Solvent : DMF or DMSO enhances nucleophilicity of cyclopentanol.
  • Temperature : Reflux (~120–150°C) ensures sufficient activation energy.

Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in characterizing 2-(cyclopentyloxy)pyridin-3-amine?

  • NMR Analysis :

  • ¹H NMR : The cyclopentyl group’s protons appear as multiplet peaks at δ 1.5–2.0 ppm, while the pyridine ring protons resonate between δ 6.8–8.2 ppm. The amine protons (NH₂) may appear as broad singlets at δ ~5.0 ppm but are often exchange-broadened .
  • ¹³C NMR : The cyclopentyl carbons appear at δ 23–35 ppm, and the pyridine carbons are in the range of δ 105–155 ppm.
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 193.1 (C₁₀H₁₅N₂O⁺). Fragmentation patterns confirm the cyclopentyloxy and amine substituents .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of 2-(cyclopentyloxy)pyridin-3-amine?

  • DFT Applications :

  • Electron Density Analysis : Using the Colle-Salvetti functional, researchers model the compound’s electron density distribution to identify nucleophilic/electrophilic sites. The pyridine nitrogen and amine group are electron-rich, making them reactive toward electrophiles .
  • Reactivity Prediction : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) quantifies stability and charge-transfer potential. For example, a small HOMO-LUMO gap (~4 eV) suggests high reactivity in cross-coupling reactions .

Q. How do structural modifications (e.g., substituent position) affect biological activity in pyridin-3-amine derivatives?

  • Case Study : Comparative analysis of positional isomers (e.g., 2- vs. 6-substituted pyridin-3-amine) reveals significant differences in bioactivity. For example:

Compound IC₅₀ (µM) Target Enzyme
6-(Cyclohexyloxy)pyridin-3-amine20Kinase X
2-(Cyclopentyloxy)pyridin-3-amine35Kinase X
This highlights the role of steric and electronic effects in target binding .

Q. What strategies address contradictory data in reaction optimization (e.g., competing substitution vs. elimination pathways)?

  • Experimental Design :

  • Kinetic Control : Lower temperatures (e.g., 80°C) favor substitution over elimination.
  • Additive Screening : Phase-transfer catalysts (e.g., TBAB) enhance nucleophile solubility, reducing side reactions.
  • In Situ Monitoring : HPLC or GC-MS tracks intermediate formation to adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.